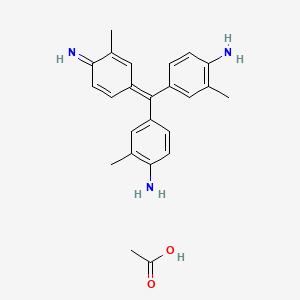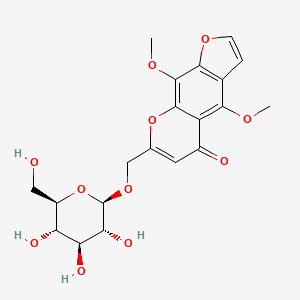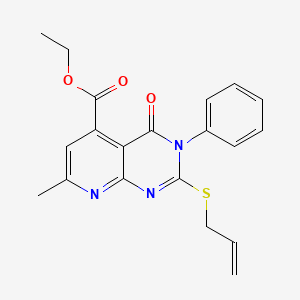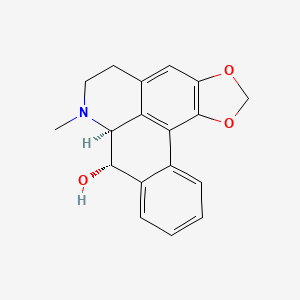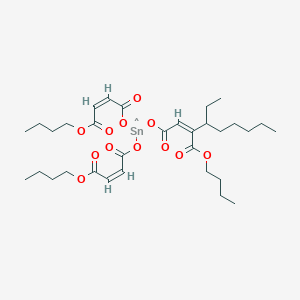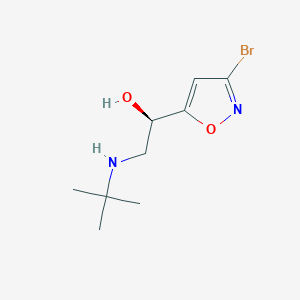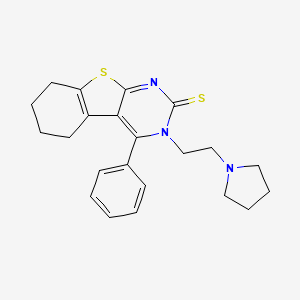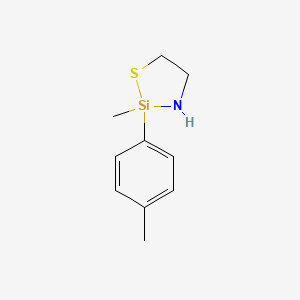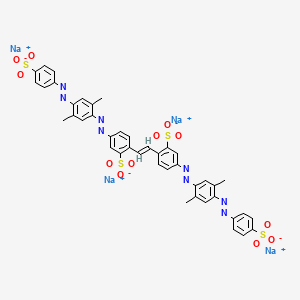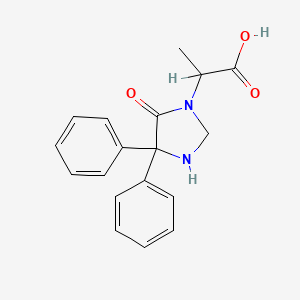
4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid is a complex organic compound with a molecular formula of C18H18N2O3 This compound is characterized by its imidazolidine ring, which is a five-membered ring containing two nitrogen atoms The presence of diphenyl groups and a carboxylic acid moiety further adds to its structural complexity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of diphenylacetic acid with an imidazolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: 4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the field of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid exerts its effects involves interactions with specific molecular targets. The imidazolidine ring can interact with enzymes and receptors, modulating their activity. The diphenyl groups may enhance the compound’s binding affinity to hydrophobic pockets in proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
4,4-Diphenyl-2-oxazoline: Another five-membered ring compound with similar structural features.
4,4-Diphenyl-2-thiazoline: Contains a sulfur atom in place of one nitrogen atom in the ring.
4,4-Diphenyl-2-imidazoline: Lacks the oxo group but shares the imidazolidine core structure.
Uniqueness: 4,4-Diphenyl-alpha-methyl-5-oxo-1-imidazolidineacetic acid is unique due to the presence of both the oxo group and the carboxylic acid moiety, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
130908-38-2 |
|---|---|
分子式 |
C18H18N2O3 |
分子量 |
310.3 g/mol |
IUPAC名 |
2-(5-oxo-4,4-diphenylimidazolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C18H18N2O3/c1-13(16(21)22)20-12-19-18(17(20)23,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,19H,12H2,1H3,(H,21,22) |
InChIキー |
GCQOSEAWCXWTRC-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)N1CNC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


